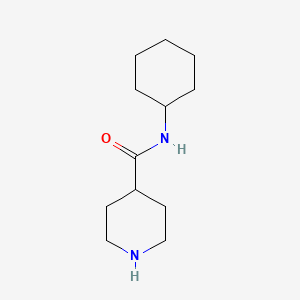

n-Cyclohexylpiperidine-4-carboxamide

Vue d'ensemble

Description

N-Cyclohexylpiperidine-4-carboxamide is a chemical compound . Its CAS Number is 1019851-98-9 . It is a hydrochloride salt and its molecular weight is 246.78 .

Molecular Structure Analysis

The molecular formula of n-Cyclohexylpiperidine-4-carboxamide is C12H22N2O . The InChI code is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H .Physical And Chemical Properties Analysis

N-Cyclohexylpiperidine-4-carboxamide is a powder . It has a melting point of 224-225 . The storage temperature is room temperature .Applications De Recherche Scientifique

PET Tracers in Neuropsychiatric Disorders

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored as PET tracers for neuropsychiatric disorders. One such derivative, featuring a cyclohexanecarboxamide structure, demonstrated high brain uptake and slow clearance, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides, a class to which n-Cyclohexylpiperidine-4-carboxamide belongs, have been identified as promising antituberculosis agents. Modifications to the cyclohexyl ring of these compounds have significantly improved their activity against Mycobacterium tuberculosis, demonstrating their potential in tuberculosis treatment (Kondreddi et al., 2013).

Antibiotic and Antibacterial Drugs

Compounds derived from n-Cyclohexylpiperidine-4-carboxamide have been studied for their potential as antibiotics and antibacterial drugs. These compounds show promise in the synthesis of new drugs in this category (Ahmed, 2007).

Insect Repellents

Carboxamide derivatives, including those related to n-Cyclohexylpiperidine-4-carboxamide, have been investigated for their use as insect repellents. Studies have demonstrated that these compounds can inhibit the activity of insect odorant receptors, making them potential alternatives to current insect repellents (Grant et al., 2020).

Cancer Research and DNA-Intercalating Agents

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored in cancer research, particularly as DNA-intercalating agents. These compounds show cytotoxic activity against tumor cell lines and have been studied for their ability to bind to DNA and interfere with topoisomerase functions, which are crucial in cancer treatment (Antonini et al., 2001).

Safety and Hazards

Orientations Futures

While specific future directions for n-Cyclohexylpiperidine-4-carboxamide were not found in the web search results, piperidine derivatives have been noted for their significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of n-Cyclohexylpiperidine-4-carboxamide is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoiling into the DNA molecule .

Mode of Action

n-Cyclohexylpiperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . The compound binds to the gyrase, preventing it from introducing negative supercoils into the DNA. This disruption of DNA supercoiling affects the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase by n-Cyclohexylpiperidine-4-carboxamide affects the DNA replication and transcription pathways . By preventing the introduction of negative supercoils, the compound disrupts the unwinding of the DNA helix, a necessary step in both replication and transcription. This disruption leads to the cessation of these processes, resulting in bacterial cell death .

Pharmacokinetics

The compound is known to be a solid at room temperature, with a melting point of 224-225°c . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of n-Cyclohexylpiperidine-4-carboxamide’s action is the inhibition of bacterial growth and proliferation . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA and producing necessary proteins, leading to cell death .

Action Environment

The action of n-Cyclohexylpiperidine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances . .

Propriétés

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECUXVKMPTLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cyclohexylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)

![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)